10-O-[(2R,3S)-3-(Benzoylamino)-2-hydroxy-3-phenylpropanoyl]-10-O-deacetylpaclitaxel, also known as Paclitaxel Impurity I (EP), is a derivative of the well-known anticancer drug paclitaxel. This compound is primarily investigated for its potential therapeutic applications and as a reference standard in pharmaceutical analysis. The structural complexity of this compound arises from the modification of the paclitaxel backbone with a specific benzoylamino side chain, which may influence its biological activity and stability.
Paclitaxel is originally derived from the bark of the Pacific yew tree (Taxus brevifolia). The specific derivative, 10-O-[(2R,3S)-3-(Benzoylamino)-2-hydroxy-3-phenylpropanoyl]-10-O-deacetylpaclitaxel, is synthesized through chemical modifications aimed at enhancing the pharmacological properties of paclitaxel while reducing its side effects.
This compound falls under the category of taxanes, a class of diterpenes known for their ability to inhibit cancer cell proliferation by interfering with microtubule dynamics. It is classified as a pharmaceutical impurity or derivative due to its structural relationship with paclitaxel.
The synthesis of 10-O-[(2R,3S)-3-(Benzoylamino)-2-hydroxy-3-phenylpropanoyl]-10-O-deacetylpaclitaxel involves several key steps:
Technical details regarding reaction conditions (temperature, solvents) and yields are critical for optimizing this synthesis pathway.
The molecular formula for 10-O-[(2R,3S)-3-(Benzoylamino)-2-hydroxy-3-phenylpropanoyl]-10-O-deacetylpaclitaxel is C₆₁H₆₂N₂O₁₆, with a molecular weight of approximately 1079.15 g/mol.
The compound features a complex structure characterized by:
This structural arrangement plays a crucial role in its biological activity and interaction with cellular targets.
10-O-[(2R,3S)-3-(Benzoylamino)-2-hydroxy-3-phenylpropanoyl]-10-O-deacetylpaclitaxel can undergo various chemical reactions including:
These reactions are essential for understanding the stability and reactivity of the compound in biological systems.
The mechanism through which 10-O-[(2R,3S)-3-(Benzoylamino)-2-hydroxy-3-phenylpropanoyl]-10-O-deacetylpaclitaxel exerts its anticancer effects is similar to that of paclitaxel:
Relevant data on these properties are crucial for formulation development and storage conditions during pharmaceutical applications.
The primary applications of 10-O-[(2R,3S)-3-(Benzoylamino)-2-hydroxy-3-phenylpropanoyl]-10-O-deacetylpaclitaxel include:
This compound represents an important area of study within cancer therapeutics, reflecting ongoing efforts to optimize existing treatments through structural modifications.
CAS No.: 21900-52-7
CAS No.: 141781-17-1
CAS No.: 2514-52-5